

Intracellular solution preparation with Fura PE-3 potassium salt

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Compound of Interest

Compound Name: Fura PE-3 (potassium)

Cat. No.: B12402610

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Application Note: Intracellular Solution Preparation with Fura PE-3 Potassium Salt[1][2]

Executive Summary

This guide details the preparation and application of intracellular solutions (ICS) containing Fura PE-3 potassium salt (also known as Fura-2 LeakRes).[1][2] Unlike the acetoxymethyl (AM) ester form used for bulk loading, the potassium salt is membrane-impermeable and designed specifically for microinjection or whole-cell patch-clamp recording.[1][2]

Why Fura PE-3? Standard Fura-2 is prone to rapid compartmentalization into organelles or extrusion via anion transporters.[1][2] Fura PE-3 is structurally modified (zwitterionic properties) to resist this leakage and sequestration, ensuring the signal remains cytosolic and stable over prolonged recording sessions (>1 hour).[1][2]

Chemical & Physical Profile

Before preparation, understand the probe's behavior to ensure experimental validity.

Property	Value / Characteristic	Impact on Protocol
Molecule	Fura PE-3 Potassium Salt	Soluble in aqueous buffers; no DMSO required.[1][2]
Kd ()	~145 nM (Similar to Fura-2)	High affinity; excellent for resting levels and small transients.[1][2]
Excitation	340 nm (Bound) / 380 nm (Free)	Ratiometric; corrects for dye path length and bleaching.[1][2]
Emission	~510 nm	Standard green channel.[2]
Impermeability	High	Must be physically introduced via patch pipette.[2]

Protocol A: Preparation of Fura PE-3 Stock Solution

Objective: Create a stable, concentrated stock to minimize freeze-thaw cycles and ensure accurate final concentrations.

Materials:

- Fura PE-3 Potassium Salt (Solid)[1][2][3]
- Nuclease-free, deionized water (Milli-Q, 18.2 MΩ)[1][2]
- Light-shielded microcentrifuge tubes (amber or foil-wrapped)[1][2]

Procedure:

- Calculate: Determine the volume required to achieve a 1 mM to 5 mM stock concentration.
 - Note: Avoid making stocks <1 mM as adsorption to tube walls becomes significant.[2]
- Dissolve: Add the calculated volume of deionized water directly to the vial containing the salt.
 - Critical: Do not use DMSO.[2] The potassium salt is highly water-soluble.[2]

- Aliquot: Dispense into small volumes (e.g., 10–20 μL) into light-shielded tubes.
- Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light at all times.[2]

Protocol B: Intracellular Solution (ICS) Formulation

Objective: Formulate a physiological internal solution that maintains cell health, electrical properties, and fluorescence stability.

The "Base" Solution (K-Gluconate Based) Suitable for recording neuronal firing and synaptic currents.[1][2]

Component	Concentration (mM)	Function
K-Gluconate	130 - 140	Main cation/anion; mimics cytosolic K^+ ; low Cl^- prevents reversal potential shifts.[1][2]
KCl	4 - 10	Sets E_{Cl} ; aids Ag/AgCl pellet stability.[2]
NaCl	4 - 8	Mimics minor cytosolic Na^+ .[2]
HEPES	10	pH Buffering.[2][4][5]
Mg-ATP	4	Energy source; prevents channel rundown.[2]
Na-GTP	0.3	G-protein support.[1][2][4]
Phosphocreatine	10	Energy reserve (Optional but recommended).[1][2]
Fura PE-3	0.05 - 0.2	Calcium Indicator (Added fresh).

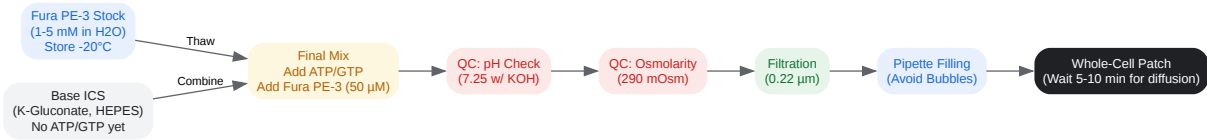
Step-by-Step Formulation:

- Dissolve Base Salts: Dissolve K-Gluconate, KCl, NaCl, and HEPES in $\sim 80\%$ of the final volume of Milli-Q water.[1]

- pH Adjustment (Critical):
 - Adjust pH to 7.25 using KOH.[2][6]
 - Why KOH? Using NaOH introduces excess sodium, altering the Na⁺ reversal potential.
- Add Labile Components: Add Mg-ATP, Na-GTP, and Phosphocreatine.
 - Note: These degrade at room temperature.[2] Keep the solution on ice after this step.
- Check Osmolarity: Measure with a vapor pressure osmometer.
 - Target: 285–295 mOsm/kg.[2]
 - Logic: Should be ~10–15 mOsm lower than your extracellular solution (ACSF) to prevent cell swelling.[1][2] Adjust with sucrose (to increase) or water (to decrease).[1][2]
- Filtration: Filter through a 0.22 μm syringe filter to remove particulates that could block the pipette tip.
- Adding the Dye (On the day of experiment):
 - Thaw a Fura PE-3 stock aliquot.[1][2]
 - Add to a specific volume of ICS to reach 50–100 μM final concentration.
 - Expert Tip: 50 μM is sufficient for imaging and minimizes the "buffering effect" where the dye itself dampens the calcium transients you are trying to measure.
- Final Spin: Centrifuge the final mix at 10,000 x g for 1 minute to pellet any potential precipitates.

Experimental Workflow & Quality Control

The following diagram illustrates the critical path from solution prep to data acquisition.



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Figure 1: Critical workflow for preparing intracellular solutions for patch-clamp fluorometry.

Ratiometric Data Analysis

Fura PE-3 is a ratiometric dye.^{[1][2][7][8]} You must convert the fluorescence ratio () into Calcium concentration ().^{[1][2]}

The Grynkiewicz Equation:

^{[1][2]}

Variable Definitions:

- : Measured ratio ().
- : Effective dissociation constant (~145 nM, but must be calibrated in your optical system).^{[1][2]}
- : Ratio at zero (determined using an ICS with 10 mM EGTA, no).
- : Ratio at saturating (determined using an ICS with 10 mM

).[1][2]

- : The ratio of fluorescence intensity at 380 nm in zero

vs. saturating

(

).[1][2]

Self-Validating the System:

- In-cell Calibration: At the end of an experiment, you can perfuse ionomycin (5 μM) with high extracellular Ca^{2+} to find

, then Mn^{2+} to quench (background check).[1][2]

- Series Resistance (

) Monitoring: If

increases significantly ($>20 \text{ M}\Omega$), the dye diffusion is compromised, and the ratio may become unstable due to local buffering issues at the tip.[1]

Troubleshooting & Expert Tips

Issue	Probable Cause	Corrective Action
High Background Fluorescence	Dye spilled on slice or bath contamination.[1][2]	Maintain positive pressure on pipette before entering bath.[2] Change bath solution frequently.[2]
No Fluorescence Change	Dye not diffusing or cell is dead.[2]	Check Series Resistance ().[1][2] If is good, the cell may be calcium-overloaded (unhealthy).[1][2]
Signal Drift	Photobleaching or Leakage.[2]	Reduce excitation intensity/duration. Fura PE-3 resists leakage, so drift is likely bleaching.[1][2]
Clogged Pipettes	Precipitates in ICS.	Re-filter ICS (0.22 μ m). Ensure Fura PE-3 stock was fully dissolved.

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